(2E)-3-(Furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Description
The exact mass of the compound (2E)-3-(Furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is 202.062994177 g/mol and the complexity rating of the compound is 260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-9-4-7-12(15-9)11(13)6-5-10-3-2-8-14-10/h2-8H,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVSMCPXDADFRC-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-(Furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, commonly referred to as a synthetic chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This compound, with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol, exhibits potential therapeutic applications, particularly in oncology and antimicrobial therapy.
The compound is characterized by its unique furan structures, which contribute to its reactivity and biological properties. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H10O3 |
| Molecular Weight | 202.21 g/mol |
| Purity | ≥ 95% |
| InChI Key | LRMPTNHFIBOQCF-VOTSOKGWSA-N |
Anticancer Properties
Chalcone derivatives, including (2E)-3-(Furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, have been shown to possess significant anticancer activity. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
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Mechanism of Action :
- Induction of apoptosis via upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
- Disruption of cell cycle progression, particularly at the G0/G1 phase.
- Activation of p53 signaling pathways, enhancing tumor suppressor functions.
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Case Studies :
- A study demonstrated that a related chalcone derivative exhibited IC50 values ranging from 3.94 to 9.22 µM against triple-negative breast cancer cells, highlighting the potential of furan-based chalcones in targeting aggressive cancer types .
- Another investigation revealed that synthetic chalcone derivatives could inhibit tumor invasion and migration in MDA-MB-231 cells by promoting apoptosis and cell cycle arrest .
Antimicrobial Activity
The antimicrobial properties of (2E)-3-(Furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one have also been explored, showcasing effectiveness against various pathogens.
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Mechanisms :
- Chalcones can disrupt bacterial cell membranes and interfere with metabolic processes.
- They exhibit anti-inflammatory effects that may complement their antimicrobial action.
- Research Findings :
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound has been linked to various other biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
